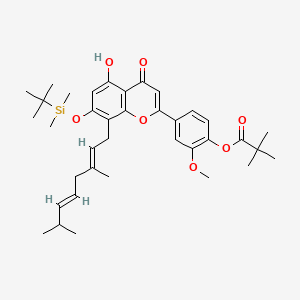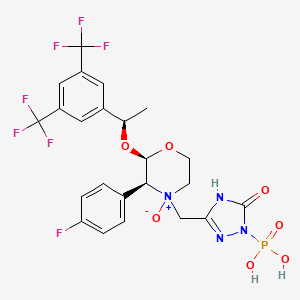
4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a pyridine ring attached to the indole structure, which is further substituted with methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the condensation of pyridine derivatives with indole precursors. This intermediate is then subjected to further reactions, such as methylation and amination, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as phase transfer catalysis and the use of environmentally friendly reagents like dimethyl carbonate for methylation are often employed . These methods not only improve efficiency but also reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide in the presence of catalysts.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium tungstate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Phase transfer catalysts like tetrabutylammonium bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine
Uniqueness
4,6-Dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine stands out due to its unique combination of the indole and pyridine structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19N3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4,6-dimethyl-1-(pyridin-3-ylmethyl)-2,3-dihydroindol-5-amine |
InChI |
InChI=1S/C16H19N3/c1-11-8-15-14(12(2)16(11)17)5-7-19(15)10-13-4-3-6-18-9-13/h3-4,6,8-9H,5,7,10,17H2,1-2H3 |
InChI Key |
KHENGYSKBAIWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCN2CC3=CN=CC=C3)C(=C1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
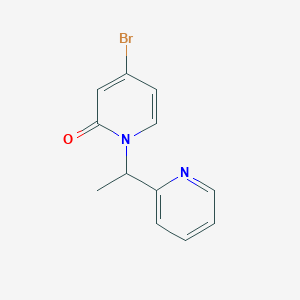
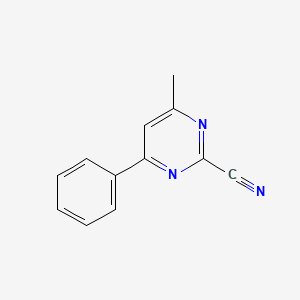
![4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)
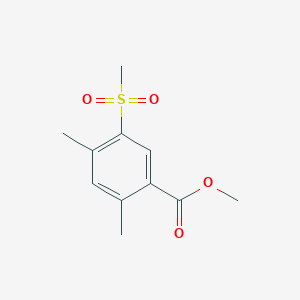

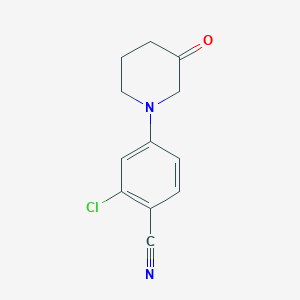
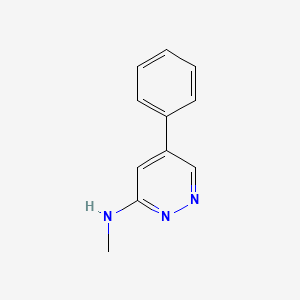
![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
